molecular formula C19H22N4O2S B2378296 5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415553-27-2

5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2378296
CAS RN: 2415553-27-2
M. Wt: 370.47
InChI Key: RGYOPNYCUVUMNM-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrrole is a heterocyclic compound that has been used as a building block in various fields. For instance, 1,4-diketopyrrolo[3,4-c]pyrroles (DPPs) are a class of brilliant red high-performance pigments which have exceptional light, weather and heat stability, and high light fastness .


Synthesis Analysis

The synthesis of pyrrolo[3,4-c]pyrrole derivatives often involves the use of commercially available DPP pigments. A straightforward concept employing chlorosulfonation and subsequent reaction with amines is often used . Another synthetic route of thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor unit derivatives was developed, which greatly minimizes the synthetic cost of the relevant polymer donors .


Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-c]pyrrole derivatives can be manipulated to achieve desired properties. For example, the operational pH of DPP-based pH sensors can be tuned over a wide range by selecting the fine structure of the indicator and the matrix .


Chemical Reactions Analysis

Pyrrolo[3,4-c]pyrrole derivatives exhibit remarkable alteration of both absorption and fluorescence spectra due to deprotonation of the lactam nitrogen atoms at high pH (>9). If a phenolic group is introduced, highly effective fluorescence quenching at near-neutral pH occurs due to photoinduced electron transfer (PET) involving the phenolate form .


Physical And Chemical Properties Analysis

Pyrrolo[3,4-c]pyrrole derivatives often have solvent-independent one-photon solution absorption and emission properties with low fluorescence quantum yields, but strong red fluorescence in both aqueous dispersion and the crystalline state .

Mechanism of Action

The mechanism of action of pyrrolo[3,4-c]pyrrole derivatives often involves their optical properties. For example, DPPs can be used as fluorescent pH-indicators . TPD-polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties, showing the advantages of high open-circuit voltage, high fill-factor and excellent spectral matching with a small band gap non-fullerene acceptor .

properties

IUPAC Name

5-(benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-26(25,17-4-2-1-3-5-17)23-12-15-10-22(11-16(15)13-23)19-9-8-18(20-21-19)14-6-7-14/h1-5,8-9,14-16H,6-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOPNYCUVUMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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